molecular formula C32H48N2O4 B12739251 Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester CAS No. 85018-74-2

Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester

Cat. No.: B12739251
CAS No.: 85018-74-2
M. Wt: 524.7 g/mol
InChI Key: YEJCYWKMGMZXQQ-UHFFFAOYSA-N
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Description

Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by its complex structure, which includes two butyl groups and two methyl groups attached to a decamethylene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester typically involves multicomponent reactions. One common method includes the condensation of nicotinic acid with butyl and methyl substituents under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including its role in reducing cholesterol levels and treating certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors and enzymes involved in metabolic processes. This interaction can lead to changes in cellular functions and biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinic acid derivatives, such as:

Uniqueness

Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester is unique due to its specific structural features, which include the presence of two butyl and two methyl groups attached to a decamethylene chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

85018-74-2

Molecular Formula

C32H48N2O4

Molecular Weight

524.7 g/mol

IUPAC Name

[2-butyl-2,9-dimethyl-9-(pyridine-3-carbonyloxymethyl)tridecyl] pyridine-3-carboxylate

InChI

InChI=1S/C32H48N2O4/c1-5-7-17-31(3,25-37-29(35)27-15-13-21-33-23-27)19-11-9-10-12-20-32(4,18-8-6-2)26-38-30(36)28-16-14-22-34-24-28/h13-16,21-24H,5-12,17-20,25-26H2,1-4H3

InChI Key

YEJCYWKMGMZXQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCCCCCC(C)(CCCC)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2

Origin of Product

United States

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